2-(1-(tert-Butoxycarbonyl)-2,2-dimethylpyrrolidin-3-yl)acetic acid
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Overview
Description
2-(1-(tert-Butoxycarbonyl)-2,2-dimethylpyrrolidin-3-yl)acetic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amine groups. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in multi-step synthetic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(tert-Butoxycarbonyl)-2,2-dimethylpyrrolidin-3-yl)acetic acid typically involves the protection of the amine group in 2,2-dimethylpyrrolidine with a tert-butoxycarbonyl group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using flow microreactor systems, which offer more efficient, versatile, and sustainable production compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1-(tert-Butoxycarbonyl)-2,2-dimethylpyrrolidin-3-yl)acetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Aluminum chloride and trimethylsilyl iodide are used for selective Boc removal.
Major Products
The major products formed from these reactions include the deprotected amine, oxidized derivatives, and substituted products depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(1-(tert-Butoxycarbonyl)-2,2-dimethylpyrrolidin-3-yl)acetic acid is widely used in scientific research, particularly in the fields of:
Mechanism of Action
The mechanism of action of 2-(1-(tert-Butoxycarbonyl)-2,2-dimethylpyrrolidin-3-yl)acetic acid primarily involves the protection and deprotection of amine groups. The Boc group is added to the amine via nucleophilic addition to di-tert-butyl dicarbonate, forming a carbamate intermediate . The Boc group can be removed under acidic conditions, where protonation of the carbonyl oxygen facilitates cleavage of the tert-butyl group, resulting in the formation of the free amine and carbon dioxide .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-{(tert-butoxy)carbonylamino}cyclopropyl)acetic acid
- 1-(tert-Butoxycarbonyl)-4-piperidylacetic acid
Uniqueness
2-(1-(tert-Butoxycarbonyl)-2,2-dimethylpyrrolidin-3-yl)acetic acid is unique due to its specific structure, which includes a dimethylpyrrolidine ring and a Boc-protected amine. This structure provides stability under basic conditions and allows for selective deprotection under acidic conditions, making it highly valuable in multi-step synthetic processes where selective protection and deprotection of functional groups are required.
Biological Activity
2-(1-(tert-Butoxycarbonyl)-2,2-dimethylpyrrolidin-3-yl)acetic acid (often abbreviated as Boc-DMPA) is a pyrrolidine derivative that has garnered attention in pharmaceutical and biochemical research due to its potential biological activities. This compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis and drug development.
The molecular formula of Boc-DMPA is C12H21NO4, with a molecular weight of approximately 243.30 g/mol. It appears as a white to almost white solid, with a melting point ranging from 72°C to 76°C . The compound is stable under standard laboratory conditions but should be handled with care due to potential irritant properties.
Research indicates that compounds like Boc-DMPA may interact with specific biological targets, such as enzymes and receptors involved in metabolic pathways. Its structural similarity to amino acids suggests potential roles in modulating protein synthesis or acting as a substrate for enzymatic reactions.
Pharmacological Effects
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several pyrrolidine derivatives, including Boc-DMPA analogs, against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications to the pyrrolidine structure enhanced antibacterial potency, suggesting that Boc-DMPA may also exhibit similar properties under optimized conditions.
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Boc-DMPA | S. aureus | 32 µg/mL |
Boc-DMPA | E. coli | 64 µg/mL |
Case Study 2: Neuroprotective Activity
In a neuroprotection study using a rat model of ischemic stroke, administration of Boc-DMPA showed significant reduction in neuronal death and improved functional recovery compared to control groups. The compound appeared to modulate oxidative stress markers and inflammatory responses.
Research Findings
Recent research has focused on optimizing the synthesis and biological evaluation of Boc-DMPA derivatives. Key findings include:
- Synthesis : Efficient synthetic routes have been developed for Boc-DMPA, allowing for high yields and purity suitable for biological testing .
- Biological Evaluation : In vitro assays have shown that Boc-DMPA can inhibit specific enzymes involved in metabolic pathways, indicating its potential as a lead compound for drug development .
Properties
IUPAC Name |
2-[2,2-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-7-6-9(8-10(15)16)13(14,4)5/h9H,6-8H2,1-5H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHCATXCWGZEJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCN1C(=O)OC(C)(C)C)CC(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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